Quercetin is a potent antioxidant, meaning it can neutralize harmful free radicals in the body. Free radicals contribute to cellular damage and are implicated in various chronic diseases. Studies have shown quercetin's ability to scavenge free radicals and protect cells from oxidative stress PubMed Central: .
Inflammation plays a key role in many health conditions. Quercetin exhibits anti-inflammatory properties by modulating various inflammatory pathways. Research suggests it can suppress the production of inflammatory mediators and reduce inflammation in animal models PubMed Central: .
Due to its antioxidant and anti-inflammatory properties, quercetin is being investigated for its potential role in preventing and managing various chronic diseases. These include:
Quercetin dihydrate is a flavonoid compound belonging to the polyphenol group, specifically classified as a plant flavonol. It is commonly found in various fruits, vegetables, and grains, such as onions, apples, berries, and capers. The chemical formula for quercetin dihydrate is C₁₅H₁₰O₇·2H₂O, with a molecular weight of approximately 302.24 g/mol. This compound is characterized by its yellow powder appearance and is known for its potent antioxidant properties, which help neutralize free radicals in biological systems .
The mechanism of action of quercetin is still under investigation, but its antioxidant and anti-inflammatory properties are believed to play a key role. Quercetin can scavenge free radicals, reducing oxidative stress and protecting cells from damage []. Additionally, it may modulate various signaling pathways involved in inflammation, potentially alleviating inflammatory conditions.
Quercetin is generally considered safe for most healthy adults when consumed in moderate amounts found in food []. However, high doses from supplements may cause side effects such as stomach upset, diarrhea, and headaches [].
Quercetin dihydrate exhibits a wide range of biological activities:
Quercetin dihydrate can be synthesized through several methods:
Quercetin dihydrate has diverse applications across various fields:
Quercetin dihydrate interacts with numerous medications due to its effects on liver metabolism:
Quercetin dihydrate shares structural similarities with other flavonoids but exhibits unique properties that distinguish it:
Compound Name | Structure Similarity | Unique Properties |
---|---|---|
Rutin | Glycoside of quercetin | Enhanced solubility; anti-inflammatory effects |
Kaempferol | Similar flavonoid backbone | More potent antioxidant activity |
Myricetin | Similar hydroxyl pattern | Greater anti-cancer activity |
Isoquercitrin | 3-O-glucoside of quercetin | Higher bioavailability compared to quercetin |
Quercetin's unique combination of multiple hydroxyl groups contributes to its distinctive biological activities and therapeutic potential compared to these similar compounds.
The production of quercetin dihydrate encompasses various methodological approaches, each offering distinct advantages in terms of yield, selectivity, and environmental compatibility. This comprehensive examination focuses on four primary methodological categories that have been extensively documented in contemporary research literature.
Traditional hydrolysis methodologies remain fundamental approaches for quercetin dihydrate synthesis, utilizing rutin as the primary glycoside precursor. These methods involve breaking glycosidic bonds through either acidic or enzymatic catalysis to liberate the quercetin aglycone [1] [2] [3].
Acidic Hydrolysis Mechanisms
Mineral acid hydrolysis employs strong acids to cleave the rutinose sugar moiety from rutin, effectively converting quercetin-3-rutinoside to quercetin. Research demonstrates that hydrochloric acid represents the most efficient acidic catalyst, achieving complete rutin conversion within optimized reaction parameters [1]. When utilizing 1.0 M hydrochloric acid in aqueous solution, nearly quantitative rutin hydrolysis occurs within 3 hours at elevated temperatures. Enhanced efficiency is observed when employing 80% ethanol as the reaction medium, where complete conversion is achieved within 1 hour under identical acidic conditions [1].
Comparative studies reveal significant variations in hydrolysis selectivity among different mineral acids. Sulfuric acid at 0.5% concentration yields only 2.57% quercetin conversion, while phosphoric acid at 2.5% concentration produces 9.60% isoquercetin with 11.13% quercetin yield [3]. These findings indicate that hydrochloric acid provides superior conversion rates compared to other mineral acid catalysts.
Enzymatic Hydrolysis Pathways
Enzymatic methodologies offer enhanced selectivity and milder reaction conditions compared to acidic hydrolysis. Specialized enzymes demonstrate remarkable efficiency in cleaving specific glycosidic linkages within rutin molecules [2] [3].
Snailase enzyme catalysis achieves exceptional quercetin yields of 96.39% under optimized conditions of 34°C, pH 6.2, and substrate concentration of 0.0242 mg/mL [2]. This enzymatic approach provides superior selectivity compared to hesperidinase, which produces mixed products including both isoquercetin (43.21%) and quercetin (58.10%) [3].
Thermostable β-glucosidase enzymes, particularly TnBgl1A variants, demonstrate outstanding conversion efficiency reaching 98.18% quercetin yield [4]. These enzymes function optimally at 84°C with pH 5.5 in 5% ethanol solutions, offering advantages for industrial applications due to their thermal stability and robust catalytic performance.
Yield Optimization Data
Method | Target Product | Yield (%) | Conditions | Reference |
---|---|---|---|---|
HCl 1% (water) | Quercetin | 100.0 | 3h reaction time | [1] |
HCl 1% (80% ethanol) | Quercetin | Complete conversion in 1h | 1h reaction time | [1] |
H₂SO₄ 0.5% | Quercetin | 2.57 | Not specified | [3] |
H₃PO₄ 2.5% | Isoquercetin | 9.6 | Not specified | [3] |
Hesperidinase | Isoquercetin/Quercetin | 43.21/58.10 | Optimal temp/pH | [3] |
Snailase | Quercetin | 96.39 | 34°C, pH 6.2, 0.0242 mg/ml | [2] [3] |
Cellulase-T2440 | Quercetin | 30.89 | Not specified | [3] |
TnBgl1A β-glucosidase | Quercetin | 98.18 | 84°C, pH 5.5, 5% ethanol | [4] |
Subcritical water extraction represents an environmentally sustainable methodology that eliminates the requirement for organic solvents or mineral acids in quercetin dihydrate production [5] [6] [7]. This approach utilizes water at elevated temperatures and pressures below the critical point to achieve effective rutin hydrolysis.
Mechanistic Principles
Subcritical water functions simultaneously as both reactant and solvent, enabling hydrolysis through temperature-dependent ionization properties. At elevated temperatures, water exhibits enhanced ionic product values, generating sufficient hydronium ions to catalyze glycosidic bond cleavage without external acid addition [5]. The dielectric constant of water decreases with increasing temperature, improving solubility of organic compounds and facilitating mass transfer processes.
Carbon dioxide pressurization enhances the hydrolysis efficiency by increasing the concentration of carbonic acid species in solution, providing additional catalytic activity [6] [7]. The H⁺-factor implementation in kinetic models successfully describes the hydrolysis enhancement achieved through CO₂ pressure application [7].
Process Optimization Parameters
Response surface methodology studies identify optimal operational conditions for maximizing quercetin and isoquercetin yields simultaneously [6]. Temperature emerges as the primary factor influencing product distribution, with higher temperatures favoring complete conversion to quercetin aglycone.
At 171.4°C with 10.0 minutes reaction time and 11.0 MPa CO₂ pressure, simultaneous production yields 13.7% isoquercetin and 53.3% quercetin [6]. For maximum isoquercetin production, optimal conditions include 168.0°C, 11.1 minutes, and 8.6 MPa pressure, achieving 14.2% isoquercetin yield with 46.5% quercetin [6]. Complete quercetin conversion requires more intensive conditions of 179.8°C, 22.5 minutes, and 14.7 MPa pressure, producing 84.4% quercetin yield [6].
Industrial-scale applications demonstrate complete rutin conversion at 413.15 K (140°C) and 150 bar CO₂ pressure within 8 hours [7]. These conditions achieve 100% conversion efficiency while maintaining environmentally friendly processing parameters.
Subcritical Water Optimization Data
Temperature (°C) | Time (min) | CO₂ Pressure (MPa) | Isoquercetin Yield (%) | Quercetin Yield (%) | Reference |
---|---|---|---|---|---|
171.4 | 10.0 | 11.0 | 13.7 | 53.3 | [6] [8] |
168.0 | 11.1 | 8.6 | 14.2 | 46.5 | [6] [8] |
179.8 | 22.5 | 14.7 | 1.3 | 84.4 | [6] [8] |
150.0 | Not specified | Not specified | Not specified | Not specified | [5] |
413.15 | 480 | 150 | Not reported | 100 | [7] |
Antisolvent precipitation methodologies enable precise control over quercetin dihydrate crystal morphology, particle size distribution, and polymorphic form through careful manipulation of crystallization parameters [9] [10] [11]. These techniques involve rapid supersaturation generation through solvent-antisolvent interactions, promoting nucleation and crystal growth under controlled conditions.
Antisolvent Selection and Optimization
The choice of antisolvent significantly influences particle characteristics and precipitation efficiency. Water serves as the most commonly employed antisolvent due to its miscibility with organic solvents and environmental compatibility [10]. When combined with organic solvents such as ethanol, dimethyl sulfoxide, acetone, or methanol, water antisolvent produces large, irregular, flake-type particles with variable morphology.
Hexane antisolvent generates the smallest particle sizes, achieving 220 nm diameter crystals under optimized conditions with highest solvent-to-antisolvent ratios [10]. This reduction in particle size correlates with enhanced dissolution rates and improved bioavailability characteristics. Benzene antisolvent produces intermediate particle sizes with needle-type morphology, offering alternative crystal habits for specific applications [10].
Process Engineering Parameters
High-speed homogenization during antisolvent addition ensures rapid mixing and uniform supersaturation distribution [9]. Research demonstrates that vigorous stirring at 8000 rpm during organic phase addition to aqueous antisolvent promotes consistent particle formation. The antisolvent ratio critically affects final particle characteristics, with ratios ranging from 1:1 to 1:10 (organic:aqueous) producing different morphological outcomes [9].
Temperature control during precipitation influences crystal growth kinetics and final particle size distribution. Elevated temperatures generally promote larger crystal formation through enhanced molecular mobility, while lower temperatures favor smaller particles through increased nucleation rates relative to growth rates [9].
Advanced Precipitation Methodologies
Ultrasound-assisted antisolvent precipitation represents an innovative approach combining subcritical water conditions with acoustic energy for enhanced particle size control [11]. This methodology achieves particle sizes as small as 17 nm under optimized conditions of 150°C subcritical water temperature, 100 W ultrasound power, and 0.3% polyvinylpyrrolidone concentration.
The integration of ultrasonic energy disrupts crystal growth processes, promoting nucleation over growth and resulting in nanoparticle formation. Response surface methodology optimization identifies the critical interactions between temperature, ultrasound power, and stabilizer concentration for achieving minimal particle sizes [11].
Antisolvent Precipitation Parameters
Antisolvent | Solvent | Particle Size | Ratio | Reference |
---|---|---|---|---|
Water | Ethanol/DMSO/Acetone/Methanol | Large, irregular, flake type | Various tested | [10] |
Hexane | Organic solvent | 220 nm (smallest) | Highest solvent:antisolvent | [10] |
Benzene | Organic solvent | Smaller, needle type | Various tested | [10] |
Phosphate buffer (pH 7.0) | Ethanol (1% w/v) | Modified morphology | 1:1 to 1:10 | [9] |
Water (subcritical conditions) | Subcritical water | 17 nm (optimized) | Optimized conditions | [11] |
Chromatographic separation techniques provide the highest purity quercetin dihydrate through selective retention mechanisms based on molecular interactions with stationary phase materials [12] [13] [14] [15] [16]. These methodologies achieve exceptional resolution and quantitative recovery rates essential for pharmaceutical-grade material production.
Reversed-Phase High-Performance Liquid Chromatography Systems
C18 stationary phases represent the standard approach for quercetin dihydrate purification, offering optimal hydrophobic interactions with the flavonoid structure [15] [17] [18]. Column dimensions of 250×4.6 mm with 5 μm particle size provide excellent separation efficiency with reasonable analysis times.
Mobile phase optimization focuses on achieving optimal peak resolution while maintaining reasonable retention times. Methanol-acetonitrile mixtures in 50:50 ratios provide effective separation with retention times of 4.186±0.3 minutes [15]. Alternative mobile phases incorporating acidified water enhance peak sharpness and resolution through protonation state control.
Advanced detection systems utilize wavelength-specific monitoring at 346 nm for photodiode array detection, providing both quantitative analysis and spectral confirmation of quercetin identity [17]. This wavelength corresponds to the isobestic point, ensuring consistent response regardless of pH variations.
High-Speed Countercurrent Chromatography Applications
Preparative-scale purification employs high-speed countercurrent chromatography for large-volume processing with excellent recovery rates [12] [19]. Two-phase solvent systems composed of n-hexane–ethyl acetate–methanol–water in optimized ratios enable effective separation from complex plant extracts.
From 164.7 mg of crude extract, 90.5 mg quercetin at 99.23% purity is obtainable through single-run processing [12]. This methodology eliminates solid support requirements, reducing sample loss and enabling complete recovery of separated components.
Method Validation Parameters
Analytical method validation ensures reliability and reproducibility of chromatographic procedures according to International Conference on Harmonisation guidelines [13] [20]. Linearity ranges typically span 0.6–5500 μg/L with correlation coefficients exceeding 0.995, demonstrating excellent quantitative performance [13].
Detection and quantification limits reach 0.046 and 0.14 μg/mL respectively, providing exceptional sensitivity for trace analysis applications [13]. Precision studies demonstrate relative standard deviations below 2% for both intra-day and inter-day measurements, confirming method robustness [17].
HPLC Purification Conditions
Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
---|---|---|---|---|---|
C18 (250×4.6 mm, 5μm) | Methanol:Acetonitrile (50:50) | 1.0 | 256 | 4.186±0.3 | [15] |
Hypersil gold C-18 | ACN:Water (pH 2.6) with acetic acid | 1.0 | 346 | 2.80 | [17] |
Newcrom R1 | ACN:Water with phosphoric acid | Variable | MS compatible | Scalable | [16] |
C18 Hypersil-BDS | 44% methanol in 0.1M ammonium acetate (pH 5.15) | Not specified | 375 | Not specified | [18] |
Supelcosil LC-18 T C18 | 0.3% TCA:ACN (50:50) | 0.9 | 254 | Not specified | [14] |
Preparative Chromatography Scaling
Industrial-scale purification requires consideration of productivity metrics, column loading capacity, and economic feasibility [21]. Productivity calculations for rutin-quercetin separation indicate achievable rates of 1.5 g h⁻¹L⁻¹ₐds under optimized conditions, though this remains less competitive than direct crystallization approaches for certain applications [21].
Column efficiency optimization through proper equilibrium dispersion model parametrization enables scale-up predictions and process design calculations. These models account for mass transfer limitations, axial dispersion effects, and kinetic parameters essential for industrial implementation [21].
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